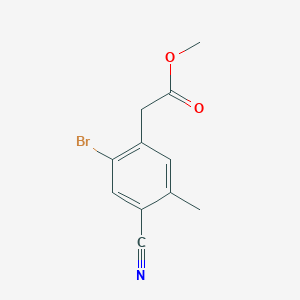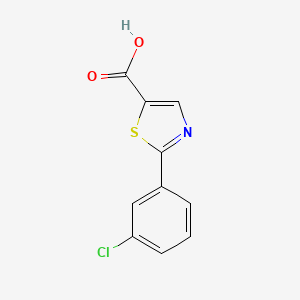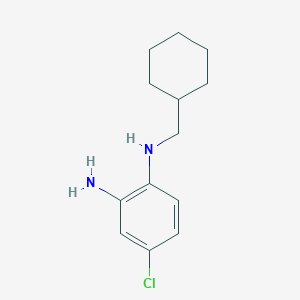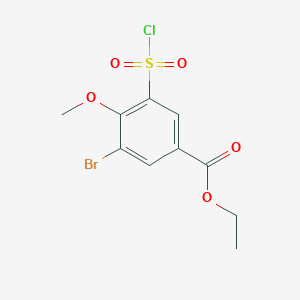
Methyl 2-bromo-4-cyano-5-methylphenylacetate
Descripción general
Descripción
Methyl 2-bromo-4-cyano-5-methylphenylacetate (MBCMPA) is an organic compound that has been used in a variety of scientific research applications. It is a brominated derivative of the aromatic compound phenylacetate and is composed of a single carbon-carbon bond. MBCMPA has been used extensively in organic synthesis and as an intermediate in the production of various drugs and pharmaceuticals. Additionally, MBCMPA has been used as a probe molecule to study the activity of enzymes and cellular processes.
Mecanismo De Acción
Methyl 2-bromo-4-cyano-5-methylphenylacetate is believed to act as an inhibitor of enzymes and proteins. It is believed to bind to the active site of the enzyme or protein, blocking the binding of the substrate and preventing the enzyme from catalyzing the reaction. Additionally, Methyl 2-bromo-4-cyano-5-methylphenylacetate may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the substrate, or as an uncompetitive inhibitor, binding to the enzyme after the substrate has bound and preventing the reaction from occurring.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-5-methylphenylacetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 and serine proteases. Additionally, Methyl 2-bromo-4-cyano-5-methylphenylacetate has been shown to inhibit the binding of drugs to their target proteins, as well as to inhibit the activity of proteins involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-bromo-4-cyano-5-methylphenylacetate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and synthesize. Additionally, it is relatively stable and can be stored at room temperature. The major limitation of Methyl 2-bromo-4-cyano-5-methylphenylacetate is that it is a relatively non-specific inhibitor, meaning that it can inhibit the activity of multiple enzymes and proteins, which can make it difficult to study the specific effects of a particular enzyme or protein.
Direcciones Futuras
Methyl 2-bromo-4-cyano-5-methylphenylacetate has a variety of potential applications in scientific research. In the future, it could be used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. Additionally, Methyl 2-bromo-4-cyano-5-methylphenylacetate could be used to study the activity of enzymes involved in drug metabolism, and to study the binding affinity of drugs to their target proteins. Furthermore, Methyl 2-bromo-4-cyano-5-methylphenylacetate could be used to develop novel inhibitors of enzymes and proteins, as well as to study the effects of inhibitors on cellular processes. Finally, Methyl 2-bromo-4-cyano-5-methylphenylacetate could be used to study the effects of drugs on the immune system and to develop novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-4-cyano-5-methylphenylacetate has been used in a variety of scientific research applications, including the study of enzyme activity, cell signaling, and drug metabolism. It has been used to study the activity of various enzymes, including cytochrome P450 and serine proteases, as well as to study the effects of drugs on cellular processes. Additionally, Methyl 2-bromo-4-cyano-5-methylphenylacetate has been used to study the binding affinity of drugs to their target proteins, and to study the structure and function of proteins.
Propiedades
IUPAC Name |
methyl 2-(2-bromo-4-cyano-5-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-7-3-8(5-11(14)15-2)10(12)4-9(7)6-13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRKNVGCRYIEBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-5-methylphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)



![N-[(2,5-difluorophenyl)methyl]aniline](/img/structure/B1417025.png)
![N-[(2,5-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1417026.png)
![3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide](/img/structure/B1417029.png)


![3-[(3-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1417033.png)


